5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is an organic compound with the molecular formula C10H8N2O4. It is a white crystalline solid that is soluble in polar solvents such as water and alcohols. This compound is known for its strong acidity and electrophilicity, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid,5-methyl ester are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . The compound’s interaction with its targets results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The compound 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid,5-methyl ester interacts with various biomolecules, particularly the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 .
Cellular Effects
In cellular processes, 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid,5-methyl ester has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to its interaction with FGFRs and subsequent disruption of downstream signaling pathways .
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid,5-methyl ester exerts its effects by binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are crucial for cell proliferation, migration, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method for 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxaldehyde with formic anhydride under basic conditions. This reaction produces the target product through a series of steps that include condensation and cyclization .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxycarbonyl)pyridine-2-carboxylic acid
- 5-(Methoxycarbonyl)picolinic acid
- Pyridine-2,5-dicarboxylic acid 5-methyl ester
Uniqueness
What sets 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid apart from similar compounds is its unique structure, which includes a pyrrolo[2,3-b]pyridine core. This structure imparts distinct chemical properties, such as enhanced electrophilicity and the ability to form stable metal complexes, making it particularly valuable in organic synthesis and coordination chemistry .
Properties
IUPAC Name |
5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-3-7(9(13)14)12-8(5)11-4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGITNPFMIFYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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